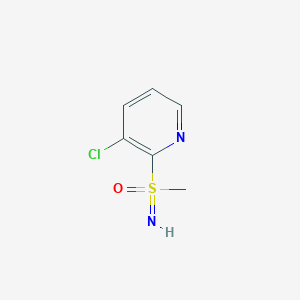

(3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several research studies have explored the synthesis of related compounds. For instance, in one study, a series of novel pyridylpyrazole derivatives were designed and synthesized based on a scaffold containing an anthranilic diamide core. These derivatives were characterized using techniques such as melting points, 1H NMR, 13C NMR, and HRMS. Some of these compounds exhibited insecticidal and fungicidal activities against specific pests and pathogens .

Aplicaciones Científicas De Investigación

1. Synthesis Methods and Strategies

Oxidative Homocoupling Using Sodium Sulfide : Shakoor et al. (2017) describe economical, one-pot iodine-mediated strategies for synthesizing bis(imidazo[1,2-a]pyridin-3-yl)sulfanes and bis(imidazo[1,2-a]pyridin-3-yl)disulfanes using sodium sulfide as a sulfur source, applicable in the synthesis of similar compounds (Shakoor et al., 2017).

Copper-Catalyzed Double Thiolation : Tian et al. (2019) developed a copper(I)-catalyzed sulfur-bridged dimerization of imidazopyridines using isothiocyanate as the sulfur source, which could be relevant for compounds like (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane (Tian et al., 2019).

2. Application in Two-Photon Fluorescence Probes

- Mitochondria Imaging and Detection : Wang et al. (2019) presented two-photon fluorescence probes based on a similar structure for mitochondria imaging and detection of sulfite/bisulfite in living cells, indicating potential applications in biomedical research (Wang et al., 2019).

3. Material Synthesis

- Synthesis of Transparent Aromatic Polyimides : Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices and small birefringences using compounds derived from similar sulfur-bridged structures, suggesting potential use in material science (Tapaswi et al., 2015).

4. Catalyst Development

- Catalysis in Oligomerization of Ethylene : Bianchini et al. (2007) explored the role of sulfur atoms in catalytic activity for the oligomerization of ethylene, which can be relevant for understanding the catalytic properties of compounds like this compound (Bianchini et al., 2007).

Mecanismo De Acción

The mechanism of action for (3-Chloropyridin-2-yl)-imino-methyl-oxo-lambda6-sulfane remains unclear. It could potentially interact with biological targets, enzymes, or receptors. Computational studies, such as comparative molecular field analysis (CoMFA), may shed light on its interactions and binding modes .

Propiedades

IUPAC Name |

(3-chloropyridin-2-yl)-imino-methyl-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-11(8,10)6-5(7)3-2-4-9-6/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAORNISKIMEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=C(C=CC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)

![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)

![[4-(benzylthio)-2-(4-ethylphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B3001845.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)

![2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3001848.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid](/img/structure/B3001849.png)

![2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3001860.png)

![4-[benzyl(methyl)amino]-6-methyl-N-[4-(methylsulfanyl)benzyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001863.png)